molecular formula C14H17N3O3S B2862425 N-(isochroman-3-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034439-33-1

N-(isochroman-3-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2862425
CAS No.: 2034439-33-1
M. Wt: 307.37
InChI Key: WMKPQYIDRLHBMT-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide is a sulfonamide-based compound characterized by a 1-methylimidazole core linked to an isochroman-derived substituent via a sulfonamide bridge.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-17-8-14(15-10-17)21(18,19)16-7-13-6-11-4-2-3-5-12(11)9-20-13/h2-5,8,10,13,16H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKPQYIDRLHBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2CC3=CC=CC=C3CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related sulfonamide derivatives (Table 1):

Compound Name / ID Key Substituents Functional Groups Synthesis Yield (%) Purity (%) References
N-(isochroman-3-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide Isochroman-3-ylmethyl Sulfonamide, imidazole, isochroman N/A N/A
Compound 9e Pyrimidinyl-piperidinylmethyl Sulfonamide, imidazole, pyrimidine, piperidine 61 >98
Compound 19a Piperidin-4-ylmethyl, 2-pyrimidinyl Sulfonamide, imidazole, pyrimidine 90 90
Compound 14 Benzyl, biphenyl-4-yl Sulfonamide, imidazole, biphenyl Quantitative >95
Compound 11 6-Chlorobenzo[1,3]dioxol-5-ylmethylthio Sulfonamide, imidazole, thioether, dioxole 47 94.26

Key Observations :

  • Isochroman vs. Heterocyclic Substituents : The isochroman group in the target compound provides a rigid, oxygen-containing bicyclic structure, contrasting with flexible alkyl chains (e.g., piperidinylmethyl in 9e) or planar aromatic systems (e.g., biphenyl in 14). This rigidity may reduce metabolic degradation compared to compounds like 19a .
  • Thioether vs. Sulfonamide Linkers : Compound 11 incorporates a thioether bridge, which may enhance lipophilicity but reduce hydrogen-bonding capacity compared to sulfonamide-linked analogs.
Physicochemical and Spectroscopic Data
  • NMR Shifts :
    • The target compound’s isochroman methylene protons would resonate near δ 4.3–4.8 ppm (cf. δ 4.29 in compound 11 ).
    • Imidazole protons typically appear at δ 7.3–8.6 ppm, consistent across analogs .
  • HPLC Retention : Compounds with bulkier substituents (e.g., isochroman) may exhibit longer retention times than simpler analogs like 19a (t₃₃.38 min for compound 11 vs. t₃₃.96 min for compound 13 ).

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